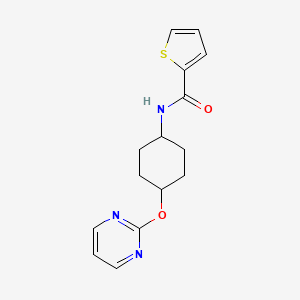

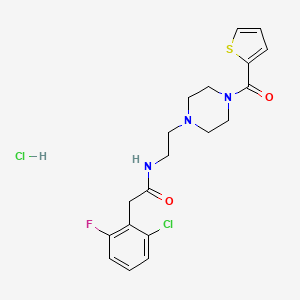

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in the self-renewal of stem cells. PTC-209 has shown potential as an anti-cancer agent, as its inhibition of BMI-1 leads to the depletion of cancer stem cells, which are thought to be responsible for tumor growth and recurrence.

Applications De Recherche Scientifique

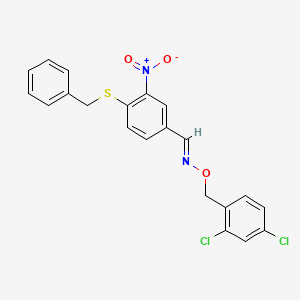

Heterocyclic Synthesis and Antibacterial Activity

- Synthesis and Antibacterial Applications : Research by Ahmed (2007) focused on synthesizing thiophene-2-carboxamide derivatives with potential as antibiotics. They studied their activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's relevance in developing new antibacterial drugs.

Synthetic Approaches and Derivative Formation

- Formation of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives : El-Meligie et al. (2020) explored the use of thiophene-2-carboxamides for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, demonstrating the compound's versatility in synthesizing diverse heterocyclic structures (El-Meligie et al., 2020).

Dearomatising Rearrangements

- Dearomatising Cyclisation Studies : A study by Clayden et al. (2004) on thiophene-3-carboxamides revealed their ability to undergo dearomatising cyclisation, leading to the formation of various heterocyclic compounds like pyrrolinones and azepinones (Clayden et al., 2004).

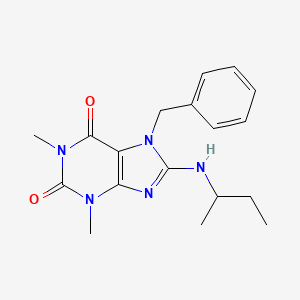

Anticonvulsant Enaminones Study

- Structural and Anticonvulsant Properties : Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones related to thiophene-2-carboxamide, providing insights into their conformation and potential anticonvulsant properties (Kubicki et al., 2000).

NMR Studies of Bicyclic Thiophene Derivatives

- NMR Analysis for Structural Elucidation : Hirohashi et al. (1976) conducted nuclear magnetic resonance studies on bicyclic thiophene derivatives, contributing to a deeper understanding of their molecular structure and interactions (Hirohashi et al., 1976).

Microwave Irradiation in Synthesis

- Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidines : Davoodnia et al. (2009) utilized microwave irradiation for synthesizing thieno[2,3-d]pyrimidines from thiophene-3-carboxamide, showcasing a novel and efficient synthetic approach (Davoodnia et al., 2009).

Antidepressant and Nootropic Agent Synthesis

- Development of CNS Active Agents : Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone, demonstrating their potential as antidepressant and nootropic agents. Their work highlights the compound's application in central nervous system (CNS) drug development (Thomas et al., 2016).

Propriétés

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-14(13-3-1-10-21-13)18-11-4-6-12(7-5-11)20-15-16-8-2-9-17-15/h1-3,8-12H,4-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNYYEBPUAVDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2683441.png)

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B2683443.png)

![2,3-bis(4-methoxyphenyl)-1-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2683444.png)

![N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2683447.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2683451.png)

![(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2683452.png)

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)